molecular formula C14H10Cl2N2O3S B2936564 N-(4-chloro-3-nitrophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide CAS No. 197512-96-2

N-(4-chloro-3-nitrophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide

Cat. No.: B2936564
CAS No.: 197512-96-2
M. Wt: 357.21
InChI Key: PCXRURGPHMKOOH-UHFFFAOYSA-N
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Description

N-(4-chloro-3-nitrophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide (CAS: 197512-96-2) is a sulfanyl acetamide derivative with a molecular formula of C₁₄H₁₀Cl₂N₂O₃S and a molecular weight of 357.21 g/mol . The compound features a 4-chloro-3-nitrophenyl group attached to the acetamide nitrogen and a 4-chlorophenylsulfanyl substituent at the α-position. Its structural uniqueness lies in the combination of electron-withdrawing groups (chloro and nitro) and the sulfur-containing moiety, which may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-2-(4-chlorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O3S/c15-9-1-4-11(5-2-9)22-8-14(19)17-10-3-6-12(16)13(7-10)18(20)21/h1-7H,8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXRURGPHMKOOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chloro-3-nitrophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide, also known by its CAS number 197512-96-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial effects, interactions with cellular pathways, and structure-activity relationships.

  • Molecular Formula : C14H10Cl2N2O3S
  • Molecular Weight : 357.21 g/mol
  • CAS Number : 197512-96-2
  • Synonyms : N-(4-chloro-3-nitrophenyl)-2-[(4-chlorophenyl)thio]acetamide

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial potential, particularly against various bacterial strains. In a study evaluating the antimicrobial activity of chloroacetamides, it was found that compounds with halogenated substituents on the phenyl ring exhibited significant effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

Table 1: Antimicrobial Activity Data

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
N-(4-chloro-3-nitrophenyl)-...Staphylococcus aureus0.22 - 0.25 μg/mL
N-(4-chloro-3-nitrophenyl)-...MRSAEffective
N-(4-chloro-3-nitrophenyl)-...Escherichia coliLess effective
N-(4-chloro-3-nitrophenyl)-...Candida albicansModerately effective

The effectiveness of this compound against these pathogens suggests its potential as a lead compound for developing new antimicrobial agents.

The compound's biological activity may be attributed to its ability to interact with critical cellular pathways. For instance, compounds similar in structure have been shown to inhibit the Wnt/Frizzled signaling pathway, which is essential for cell proliferation and differentiation. Dysregulation of this pathway is linked to various diseases, including cancer .

Case Study: Inhibition of Wnt Signaling

A study demonstrated that certain derivatives of compounds related to this compound could effectively inhibit cell growth in cancer cell lines by modulating this pathway. This suggests that the compound may hold therapeutic promise in oncology .

Structure-Activity Relationship (SAR)

The biological activity of this compound varies with the position and nature of substituents on the phenyl rings. Research indicates that halogenated groups enhance lipophilicity, facilitating better membrane penetration and increased antimicrobial efficacy .

Table 2: Structure-Activity Relationship Insights

Substituent TypeEffect on Activity
Halogens (Cl, Br)Increased lipophilicity
Electron-withdrawingEnhanced antimicrobial activity
Electron-donatingDecreased activity

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations in Sulfanyl Acetamides

N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (Compound I)
  • Structure: Replaces the nitro group with a 4,6-diaminopyrimidine ring.
  • Conformation : The pyrimidine and benzene rings are inclined at 42.25° , stabilized by intramolecular N–H⋯N hydrogen bonds .
  • Activity: Diaminopyrimidine derivatives are associated with antiviral activity (e.g., Dengue protease inhibition) and antibacterial properties .
N-(3-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (Compound II)
  • Structure : Substitutes the 4-chlorophenyl group with a 3-chlorophenyl moiety.
  • Crystallography : Exhibits two independent molecules in the asymmetric unit, with ring inclinations of 59.70° and 62.18° , highlighting steric effects of substituent positioning .
2-[(4-Bromophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide
  • Structure : Replaces the nitro group with bromine at the para position of the sulfanyl phenyl ring.

Heterocyclic Modifications

N-(4-Chlorophenyl)-2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide
  • Structure: Incorporates a pyridine ring with cyano and trifluoromethyl groups.
  • Properties : The trifluoromethyl group increases lipophilicity, which could enhance membrane permeability .
N-(4-Acetamidophenyl)-2-{[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
  • Structure : Features a triazolopyridazine heterocycle.
  • Function : The extended π-system may improve stacking interactions in crystal lattices or biological targets .

Crystallographic Data

  • Target Compound: No crystallographic data provided in evidence.
  • Analogues: Compound I: Crystallizes in the monoclinic space group P2₁/c with Z = 4 and unit cell dimensions a = 10.981 Å, b = 12.227 Å, c = 12.658 Å . Compound II: Features a larger unit cell (a = 18.220 Å, b = 8.118 Å) due to dual molecular conformations .
  • Impact of Nitro Groups : Nitro substituents in related compounds (e.g., N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide) induce torsional angles (e.g., -16.7° ), affecting molecular packing and hydrogen bonding .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-chloro-3-nitrophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : React 4-chloro-3-nitroaniline with 2-chloro-N-(4-chlorophenyl)acetamide in ethanol under reflux (6–8 hours) in the presence of potassium hydroxide to facilitate nucleophilic substitution .
  • Step 2 : Purify via slow evaporation of a 1:1 methanol/ethyl acetate solvent mixture at room temperature, yielding colorless block-shaped crystals (typical yield: 90–97%) .
  • Optimization : Adjust solvent polarity (e.g., ethanol vs. DMF) to control reaction kinetics. Monitor purity via TLC and confirm crystallinity using powder XRD .

Q. How can hydrogen bonding networks in the crystal structure of this compound be analyzed experimentally?

  • Methodology :

  • Use single-crystal X-ray diffraction (Bruker SMART APEXII detector, Mo-Kα radiation) to collect data at 293 K .

  • Refine structures with SHELXL-2016, applying constraints for H-atom positions (C—H = 0.93–0.97 Å; Uiso(H) = 1.2Ueq(C/N)) .

  • Identify intermolecular interactions (e.g., N—H⋯O, C—H⋯Cl) using Mercury or PLATON. For example, compound (I) forms R2<sup>2</sup>(8) dimeric motifs via N—H⋯N bonds .

    • Example Data Table :
ParameterCompound (I) Compound (II)
Space groupPbcaP21/c
a (Å)18.2743(12)18.220(2)
V (ų)2708.1(3)2748.9(6)
Rint0.0600.075

Advanced Research Questions

Q. How do molecular conformations (e.g., dihedral angles between aromatic rings) influence the compound's supramolecular packing and stability?

  • Methodology :

  • Analyze torsion angles (e.g., N—C—C—S) using Coot or OLEX2. For example, in related compounds, pyrimidine-benzene dihedral angles range from 42.25° to 62.18°, affecting π-π stacking and hydrogen bond accessibility .
  • Compare with Cambridge Structural Database (CSD) entries (e.g., ARARUI) to identify trends in conformational flexibility .
  • Key Finding : Smaller dihedral angles (e.g., 42.25° in compound I) correlate with stronger intramolecular N—H⋯N bonds, stabilizing folded conformations and influencing crystal packing .

Q. What strategies resolve data contradictions during crystallographic refinement, such as high Rint values or twinning?

  • Methodology :

  • Apply multi-scan absorption correction (SADABS) to mitigate intensity errors .
  • For twinned data, use SHELXL's TWIN/BASF commands. For example, compound II (Rint = 0.075) required iterative refinement of twin laws and anisotropic displacement parameters .
  • Validate models with residual density maps and Hirshfeld surface analysis to detect missed solvent/moieties .

Q. How can computational methods predict the compound's biological activity, given structural analogs with reported antiviral or anticancer properties?

  • Methodology :

  • Perform molecular docking (AutoDock Vina) against targets like NS2B/NS3 Dengue protease, using diaminopyrimidine derivatives (e.g., compound I) as templates .
  • Compare electrostatic potential surfaces (MEPs) and pharmacophore features (e.g., sulfonyl/sulfanyl groups) with active analogs (e.g., VUAA-1, OLC-12) to infer binding modes .
  • Limitation : Experimental validation (e.g., enzyme inhibition assays) is critical due to potential scaffold-specific activity differences .

Data Contradiction Analysis

Q. Why do similar compounds exhibit divergent hydrogen bond geometries despite identical functional groups?

  • Analysis :

  • Compound I forms N—H⋯O bonds (2.87 Å), while compound II prioritizes N—H⋯Cl interactions (3.21 Å) due to chloro-substituent positioning .
  • Steric effects from nitro groups in N-(4-chloro-3-nitrophenyl) derivatives may disrupt classical hydrogen bonds, favoring weaker C—H⋯O contacts .
    • Resolution : Use CSD surveys to contextualize outliers and re-express geometric parameters with estimated standard deviations (ESDs) .

Methodological Resources

  • Crystallography : SHELX suite (solution: SHELXD; refinement: SHELXL) .
  • Synthetic Protocols : Ethanol reflux with KOH (yield optimization) .
  • Bioactivity Prediction : PyMOL for docking, Gaussian09 for MEPs .

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